2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL
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Overview
Description
2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is a heterocyclic compound that features a unique combination of oxadiazole and pyrimidinol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or pyrimidinol rings, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: NaH, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-4-5-12(6-10(9)2)15-19-14(22-20-15)8-23-16-17-11(3)7-13(21)18-16/h4-7H,8H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCOHJQRWUXWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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